Home > Products > Screening Compounds P119632 > (R)-methyl 4-(3-methylpiperazin-1-yl)benzoate
(R)-methyl 4-(3-methylpiperazin-1-yl)benzoate - 1201670-92-9

(R)-methyl 4-(3-methylpiperazin-1-yl)benzoate

Catalog Number: EVT-1475947
CAS Number: 1201670-92-9
Molecular Formula: C13H18N2O2
Molecular Weight: 234.299
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide

Compound Description: This compound serves as a scaffold for developing selective kappa opioid receptor antagonists. []

Relevance: While this compound shares the 3-methylpiperazine moiety with (R)-methyl 4-(3-methylpiperazin-1-yl)benzoate, it incorporates additional complex substituents and functionalities, notably the benzamide and phenoxybenzene groups. These modifications are likely responsible for its distinct kappa opioid receptor antagonist activity. []

5-((4-Methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol

Compound Description: This compound serves as a precursor for synthesizing various Mannich bases by reacting it with different primary and secondary amines in the presence of formaldehyde. []

Relevance: This compound shares the 4-methylpiperazin-1-ylmethyl structural motif with (R)-methyl 4-(3-methylpiperazin-1-yl)benzoate. The key difference lies in the presence of the 1,3,4-oxadiazole-2-thiol group, which provides a reactive site for further derivatization into Mannich bases. []

(2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor. It shows promising antitumor activity in combination with other anticancer agents. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound acts as a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), showing potential as an anti-inflammatory agent. []

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

Compound Description: FN-1501 acts as a dual inhibitor of FLT3 and CDK kinases, showing potential as a therapeutic agent against acute myeloid leukemia (AML). []

Overview

(R)-methyl 4-(3-methylpiperazin-1-yl)benzoate is a chemical compound that belongs to the class of benzoates, which are esters derived from benzoic acid. This specific compound features a methyl group and a piperazine moiety, which contribute to its pharmacological properties. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

Source and Classification

The compound is classified under several categories:

  • Chemical Class: Benzoate ester
  • Chemical Formula: C14H20N2O2
  • CAS Number: 1097827-25-2
  • PubChem CID: 7537594

It is synthesized from commercially available precursors and has been documented in various chemical databases and research publications .

Synthesis Analysis

Methods

The synthesis of (R)-methyl 4-(3-methylpiperazin-1-yl)benzoate typically involves the following steps:

  1. Formation of the Piperazine Derivative: The synthesis begins with the preparation of 3-methylpiperazine, which can be obtained through alkylation reactions involving piperazine and suitable alkyl halides.
  2. Esterification Reaction: The piperazine derivative is then reacted with methyl 4-bromobenzoate or an equivalent benzoic acid derivative. This step often employs base-catalyzed nucleophilic substitution to form the ester bond.

Technical Details

The reaction conditions may vary, but commonly include:

  • Solvent: Tetrahydrofuran or dichloromethane
  • Base: Sodium hydride or potassium carbonate
  • Temperature: Room temperature to reflux conditions depending on the reactivity of the substrates involved.

The product can be purified through crystallization or chromatography techniques to obtain high purity levels suitable for biological testing .

Molecular Structure Analysis

Structure

(R)-methyl 4-(3-methylpiperazin-1-yl)benzoate features a benzoate backbone with a methyl piperazine substituent. The stereochemistry at the chiral center is critical for its biological activity.

Chemical Reactions Analysis

Reactions

(R)-methyl 4-(3-methylpiperazin-1-yl)benzoate may participate in various chemical reactions, including:

  • Nucleophilic Substitution: Reacting with nucleophiles to form new derivatives.
  • Hydrolysis: Under acidic or basic conditions, it can revert to its constituent acids and alcohols.

Technical Details

The stability of the compound under different pH conditions and temperatures should be assessed to ensure its suitability for pharmaceutical formulations .

Mechanism of Action

The mechanism of action for (R)-methyl 4-(3-methylpiperazin-1-yl)benzoate primarily involves its interaction with biological targets such as receptors or enzymes. While specific pathways may vary based on the target, it generally acts through:

  1. Receptor Binding: The piperazine moiety allows for interaction with neurotransmitter receptors, potentially modulating their activity.
  2. Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

Data from pharmacological studies indicate that compounds with similar structures often exhibit significant binding affinities toward opioid receptors and other targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Key chemical properties include:

Applications

(R)-methyl 4-(3-methylpiperazin-1-yl)benzoate finds applications primarily in:

  • Medicinal Chemistry: As a building block for synthesizing novel pharmaceuticals targeting various diseases, particularly those involving central nervous system pathways.
  • Research: Utilized in studies investigating receptor interactions and enzyme activities related to drug metabolism.
Introduction to (R)-Methyl 4-(3-Methylpiperazin-1-yl)benzoate

Chemical Identity and Nomenclature

(R)-Methyl 4-(3-methylpiperazin-1-yl)benzoate is a chiral small molecule characterized by a benzoate ester linked to a methyl-substituted piperazine ring. Its systematic IUPAC name is methyl 4-[(3R)-3-methylpiperazin-1-yl]benzoate, with the stereodescriptor "(R)" specifying the absolute configuration at the 3-position of the piperazine ring. The compound’s molecular formula is C₁₃H₁₈N₂O₂, yielding a molecular weight of 234.29 g/mol, as confirmed by supplier specifications [1] [5]. Its CAS Registry Number, 1131622-65-5, uniquely identifies the (R)-enantiomer [1].

Structurally, it belongs to a family of piperazine-benzoate derivatives that exhibit positional isomerism. For comparison:

  • Ortho-substituted analogs: Methyl 2-(piperazin-1-yl)benzoate (CAS 159974-63-7) has an ortho-oriented piperazine, altering steric and electronic properties [2].
  • N-linked vs. C-linked chains: Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate (CAS 314268-40-1) features a methylene spacer between the piperazine and benzoate, increasing flexibility [3].
  • 4-Methylpiperazine isomers: Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 354813-14-2) shifts the methyl group to the piperazine nitrogen, eliminating chirality [5].

Table 1: Structural Isomers and Analogues of Piperazine-Benzoate Compounds

Compound NameCAS NumberSubstitution PatternMolecular FormulaMolecular Weight
(R)-Methyl 4-(3-methylpiperazin-1-yl)benzoate1131622-65-53-Methylpiperazin-1-yl (para)C₁₃H₁₈N₂O₂234.29
Methyl 2-(piperazin-1-yl)benzoate159974-63-7Piperazin-1-yl (ortho)C₁₂H₁₆N₂O₂220.27 [2]
Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate314268-40-1(4-Methylpiperazin-1-yl)methyl (para)C₁₄H₂₀N₂O₂248.33 [3]
Methyl 4-(4-methylpiperazin-1-yl)benzoate354813-14-24-Methylpiperazin-1-yl (para)C₁₃H₁₈N₂O₂234.29 [5]
3-(4-Methylpiperazin-1-yl)benzoic acid215309-01-64-Methylpiperazin-1-yl (meta)C₁₂H₁₆N₂O₂220.27 [7]

Historical Context in Medicinal Chemistry

Piperazine-benzoate hybrids emerged as privileged scaffolds in drug discovery due to their dual capacity for target binding and pharmacokinetic optimization. Non-chiral derivatives like methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 354813-14-2) were initially explored as intermediates for kinase inhibitors and antipsychotics, leveraging piperazine’s role as a solubilizing moiety [5]. The strategic incorporation of chirality at the piperazine 3-position, as in (R)-methyl 4-(3-methylpiperazin-1-yl)benzoate, reflects medicinal chemistry efforts to enhance target selectivity and metabolic stability. This evolution aligns with industry-wide shifts toward stereochemically defined pharmacophores, exemplified by drugs like the DPP-IV inhibitor sitagliptin, which contains a triazolopyrazine core [6].

Patent literature (e.g., EP2796442A1) highlights piperazine-linked benzoates as key intermediates for bioactive molecules targeting metabolic diseases, osteoporosis, and viral infections [4]. The (R)-enantiomer’s development likely responds to the proven superiority of enantiopure compounds in achieving specific protein-ligand interactions, as underscored by the predominance of chiral nitrogen heterocycles in FDA-approved drugs—comprising >60% of small-molecule therapeutics [8].

Structural Classification as a Piperazine-Benzoatе Hybrid

This compound is a hybrid of two pharmaceutically significant motifs:

  • Benzoate ester: The methyl ester group (-COOCH₃) confers moderate lipophilicity and serves as a prodrug moiety or metabolic handle. It is isosteric with amides and ketones, enabling reversible hydrolysis to carboxylic acid derivatives under physiological conditions [9].
  • 3-Methylpiperazine: The (R)-configured piperazine introduces a chiral tertiary nitrogen, a strong hydrogen-bond acceptor, and a basic center (predicted pKa ~7–9). The 3-methyl group induces stereoselective interactions with asymmetric binding pockets in biological targets [8].

Computational analyses of analogous piperazine-benzoates (e.g., methyl 2-(piperazin-1-yl)benzoate) reveal drug-like properties: molecular weight 220–250 Da, cLogP 1.25–2.11, and TPSA 41–50 Ų, aligning with Lipinski’s and Veber’s rules for oral bioavailability [2] [8]. The conjugated system between the benzoate π-cloud and piperazine lone pairs may enhance rigidity, potentially favoring target engagement. This architecture enables dual binding modes: the benzoate can participate in π-stacking or dipole interactions, while the piperazine facilitates ionic or hydrogen bonding.

Table 2: Computationally Predicted Drug-Likeness Parameters for Analogous Piperazine-Benzoates

ParameterMethyl 2-(piperazin-1-yl)benzoate [2]Typical Drug-Like Range
Molecular Weight220.27 Da≤500 Da
cLogP (consensus)1.25≤5
Topological Polar Surface Area41.57 Ų≤140 Ų
Hydrogen Bond Acceptors3≤10
Hydrogen Bond Donors1≤5
Rotatable Bonds3≤10
GI AbsorptionHighHigh
BBB PermeabilityLowVariable

Properties

CAS Number

1201670-92-9

Product Name

(R)-methyl 4-(3-methylpiperazin-1-yl)benzoate

IUPAC Name

methyl 4-[(3R)-3-methylpiperazin-1-yl]benzoate

Molecular Formula

C13H18N2O2

Molecular Weight

234.299

InChI

InChI=1S/C13H18N2O2/c1-10-9-15(8-7-14-10)12-5-3-11(4-6-12)13(16)17-2/h3-6,10,14H,7-9H2,1-2H3/t10-/m1/s1

InChI Key

NHABNVYVQXLSEG-SNVBAGLBSA-N

SMILES

CC1CN(CCN1)C2=CC=C(C=C2)C(=O)OC

Synonyms

R)-Methyl 4-(3-Methylpiperazin-1-yl)benzoate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.